2-(3-Bromopropyl)-2-methyl-1,3-dioxolane
Overview
Description
“2-(3-Bromopropyl)-2-methyl-1,3-dioxolane” is a chemical compound with the molecular formula C6H11BrO2 and a molecular weight of 195.056 . It is a liquid with a yellow color .
Physical And Chemical Properties Analysis
“2-(3-Bromopropyl)-2-methyl-1,3-dioxolane” is a liquid with a yellow color . It has a molecular weight of 195.056 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available literature.Scientific Research Applications
Synthesis and Characterization
The compound 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane plays a role in the synthesis and characterization of various organic compounds and polymers. For example, in the synthesis of poly(potassium 1-hydroxy acrylate) and its derivatives, similar dioxolanes have been utilized as starting materials under solvent-free conditions, leading to compounds with high water absorption capacity and potential applications as viscosifiers (B. Kumar & Y. S. Negi, 2015). Additionally, the transformation of 2,3-Butanediol to a mixture of dioxolanes has shown potential in creating sustainable gasoline blending components and industrial solvents with high octane ratings and low water solubility (B. Harvey et al., 2016).
Green Solvent Applications
The search for environmentally friendly solvents has led to the exploration of 2-methyloxolane derivatives as bio-based alternatives for the extraction of natural products. These solvents offer a promising replacement for conventional petroleum-based solvents, exhibiting excellent extraction efficiency and lower environmental impact (Vincent Rapinel et al., 2020).
Nucleic Acid Analogues and Antiviral Agents
Research into nucleic acid analogues has utilized derivatives of 1,3-dioxolane for the high-yield synthesis of compounds like N-[(2-hydroxyethoxy)methyl] heterocycles, which are significant in the development of antiviral agents (M. Robins & P. Hatfield, 1982).
Organic Synthesis and Catalysis
In organic synthesis, 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane and its related compounds have been utilized in the preparation of key intermediates and target molecules. This includes the efficient preparation of derivatives for use as methyl vinyl ketone equivalents, highlighting their utility in synthetic organic chemistry (R. Petroski, 2002).
Electrochemical Applications
The stabilization of electrolytes for use in rechargeable lithium batteries is another application area, where the addition of compounds like 2-methylfuran to LiAsF6/1,3-dioxolane electrolytes has demonstrated improved shelf and cycle life in Li/TiS2 cells (J. Goldman et al., 1989).
Safety and Hazards
properties
IUPAC Name |
2-(3-bromopropyl)-2-methyl-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-7(3-2-4-8)9-5-6-10-7/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAKIQSICJHVNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339924 | |
Record name | 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromopropyl)-2-methyl-1,3-dioxolane | |
CAS RN |
24400-75-7 | |
Record name | 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24400-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane in organic synthesis?
A1: 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane is primarily used as an alkylating agent. It allows chemists to introduce a protected 4-ketopentyl group to various nucleophiles. [] This protected ketone functionality can later be revealed under specific reaction conditions, enabling the synthesis of complex molecules.
Q2: How is 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane synthesized?
A2: The synthesis of this compound involves a two-step process: []
Q3: Are there alternative synthetic routes to obtain similar protected ketone building blocks?
A3: Yes, the paper describes that 5-chloro-2-pentanone can be converted to 5-iodo-2-pentanone using sodium iodide in acetone. [] This highlights the versatility in choosing the halogen for the final molecule. Additionally, halogen exchange reactions can be employed. For example, treating the chloride derivative (2) with sodium bromide and ethyl bromide yields the bromide derivative (1). Similarly, reacting either the chloride (2) or the bromide (1) with sodium iodide produces the iodide derivative (3). [] This allows for flexibility in synthetic design depending on the reactivity requirements for subsequent steps.
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